methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the esterification to introduce the methoxy and carboxylate groups.
Indole Derivative Preparation: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-hydroxy-2-oxoethyl)-1,3-thiazole-5-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both indole and thiazole rings, along with the ester functional group, makes it a versatile compound for various applications.
Biological Activity
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an indole moiety and a thiazole ring, which contributes to its biological activity. Its molecular formula is C19H19N3O6S with a molecular weight of approximately 417.4 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest in pharmacological studies .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell growth through mechanisms such as modulation of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Properties : The compound has demonstrated potential antiviral effects by interacting with specific viral proteins or receptors, thereby inhibiting viral replication .
- Antimicrobial Activity : In vitro studies have indicated that the compound possesses significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Its efficacy is often compared to standard antibiotics .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic pathways or cellular signaling.
- Receptor Interaction : The indole moiety can bind to various receptors, influencing their activity and leading to downstream effects on cellular functions .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Properties
Molecular Formula |
C19H19N3O6S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-26-14-6-4-5-13-11(14)7-8-22(13)10-15(23)21-19-20-12(9-16(24)27-2)17(29-19)18(25)28-3/h4-8H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
OXWGZKILSGYAFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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